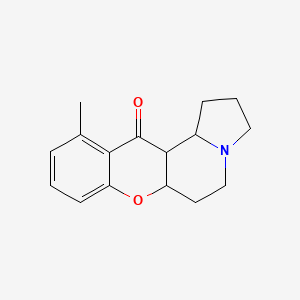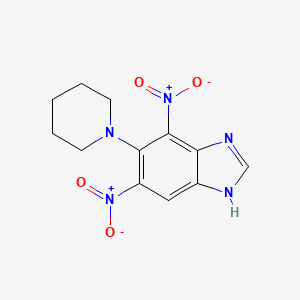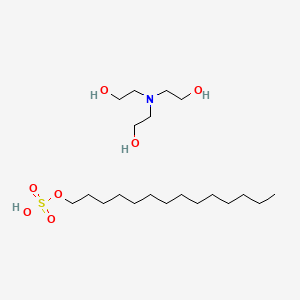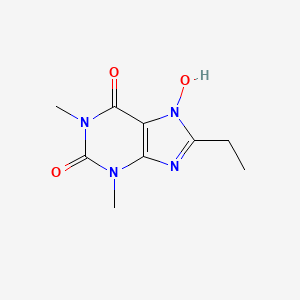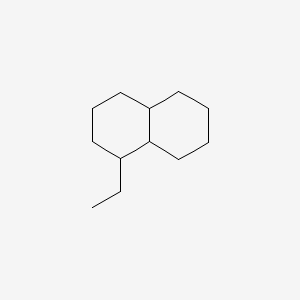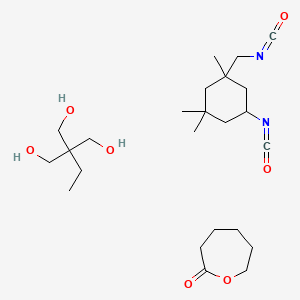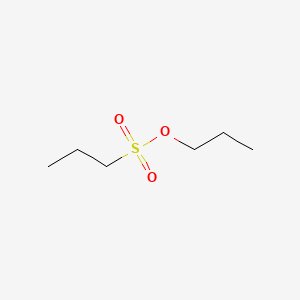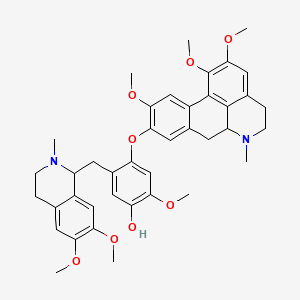
(+)-Pennsylvanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Pennsylvanine is a chiral alkaloid compound known for its unique chemical structure and biological activities. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pennsylvanine typically involves several steps, including the formation of key intermediates and the use of chiral catalysts to ensure the desired stereochemistry. Common synthetic routes may include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, or cyclization.
Chiral Catalysis: The use of chiral catalysts or ligands is crucial to achieve the desired enantiomeric purity. This may involve asymmetric hydrogenation or other stereoselective reactions.
Final Steps: The final steps typically include purification and characterization of the compound using techniques such as chromatography and spectroscopy.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and efficiency. This often includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(+)-Pennsylvanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different biological activities.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may vary, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(+)-Pennsylvanine has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: Studies have shown its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (+)-Pennsylvanine involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
(-)-Pennsylvanine: The enantiomer of (+)-Pennsylvanine with different biological activities.
Other Alkaloids: Compounds such as morphine and quinine share structural similarities and biological activities.
Uniqueness
This compound is unique due to its specific stereochemistry and the resulting biological activities. Its chiral nature allows for selective interactions with biological targets, making it a valuable compound in medicinal chemistry and pharmacology.
Propriétés
Numéro CAS |
53466-31-2 |
|---|---|
Formule moléculaire |
C40H46N2O8 |
Poids moléculaire |
682.8 g/mol |
Nom IUPAC |
5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-methoxy-4-[(1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-9-yl)oxy]phenol |
InChI |
InChI=1S/C40H46N2O8/c1-41-11-9-22-16-33(45-4)34(46-5)19-26(22)28(41)14-25-15-30(43)32(44-3)21-31(25)50-36-18-24-13-29-38-23(10-12-42(29)2)17-37(48-7)40(49-8)39(38)27(24)20-35(36)47-6/h15-21,28-29,43H,9-14H2,1-8H3 |
Clé InChI |
UJDHNXMYMWDWQG-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)O)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-4-hydroxy-](/img/structure/B14167826.png)
![N-Tricyclo[3.3.1.13,7]dec-1-yl-1-pyrrolidineacetamide](/img/structure/B14167834.png)
![2-[(7,7-Dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B14167837.png)
![Ethyl 4-[[4-(4-methylanilino)-6-[2-(pyridine-4-carbonyl)hydrazinyl]-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B14167838.png)
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(octahydro-1ah-2,5-methanoindeno[1,2-b]oxirene)](/img/structure/B14167840.png)

